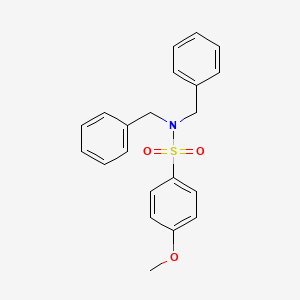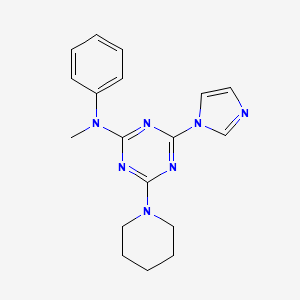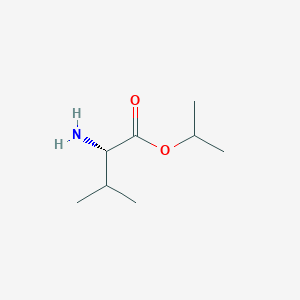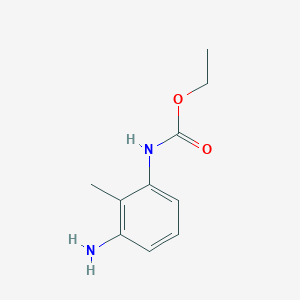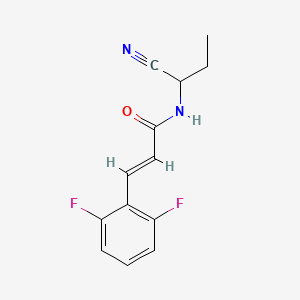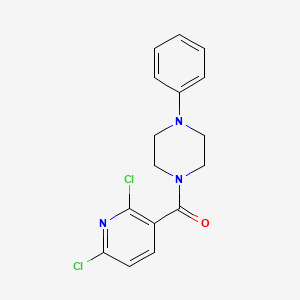
(2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a dichloropyridine moiety linked to a phenylpiperazine group via a methanone bridge. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 2,6-dichloropyridine with 4-phenylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include potassium carbonate or sodium hydride.
Solvent: Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
(2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methanone bridge.
Hydrolysis: The methanone bridge can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the piperazine ring.
科学研究应用
(2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in pharmacological research.
Industrial Applications: Its unique chemical properties are explored for potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.
相似化合物的比较
Similar Compounds
(2,6-Dichloropyridin-3-yl)(4-propoxyphenyl)methanone: Similar in structure but with a propoxyphenyl group instead of a phenylpiperazine group.
(2,6-Dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: Contains a fluoro-substituted pyridoindole moiety.
Uniqueness
What sets (2,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone apart is its dual functional groups, which allow it to interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific fields.
属性
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-14-7-6-13(15(18)19-14)16(22)21-10-8-20(9-11-21)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCRFBGGRKYORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
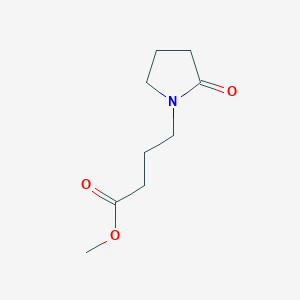
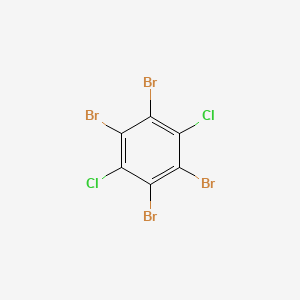
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)
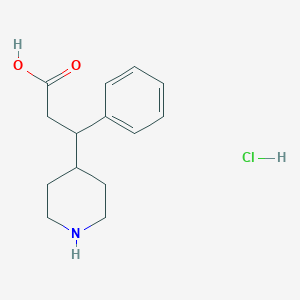
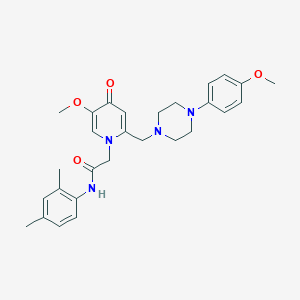
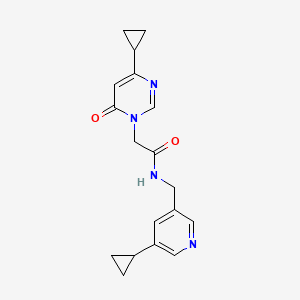
methanone](/img/structure/B2811539.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2811540.png)
